Cyclohexane, 1-chloro-2-iodo-, trans- Cyclohexane, 1-chloro-2-iodo-, trans-
Brand Name: Vulcanchem
CAS No.: 33427-17-7
VCID: VC19657748
InChI: InChI=1S/C6H10ClI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
SMILES:
Molecular Formula: C6H10ClI
Molecular Weight: 244.50 g/mol

Cyclohexane, 1-chloro-2-iodo-, trans-

CAS No.: 33427-17-7

Cat. No.: VC19657748

Molecular Formula: C6H10ClI

Molecular Weight: 244.50 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexane, 1-chloro-2-iodo-, trans- - 33427-17-7

Specification

CAS No. 33427-17-7
Molecular Formula C6H10ClI
Molecular Weight 244.50 g/mol
IUPAC Name (1R,2R)-1-chloro-2-iodocyclohexane
Standard InChI InChI=1S/C6H10ClI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
Standard InChI Key OPOFWSUPMXUVQB-PHDIDXHHSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)Cl)I
Canonical SMILES C1CCC(C(C1)Cl)I

Introduction

Structural and Stereochemical Features

The trans-1-chloro-2-iodocyclohexane molecule adopts a chair conformation, with chlorine and iodine atoms positioned trans-diaxially to minimize steric strain. This configuration avoids unfavorable 1,3-diaxial interactions, which are common in cis isomers. The trans stereochemistry is confirmed by nuclear magnetic resonance (NMR) studies, where coupling constants between axial protons (Jaxial810HzJ_{\text{axial}} \approx 8-10 \, \text{Hz}) indicate a diaxial relationship .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC6H10ClI\text{C}_6\text{H}_{10}\text{ClI}
Molar Mass244.50 g/mol
ConfigurationTrans-diaxial
Boiling Point (predicted)455.15 K

Synthesis Methods

The synthesis of trans-1-chloro-2-iodocyclohexane involves sequential halogenation of cyclohexene or its derivatives. A common approach employs iodination followed by chlorination under controlled conditions:

  • Iodination: Cyclohexene reacts with iodine monochloride (ICl\text{ICl}) in a stereospecific anti-addition, yielding a diiodo intermediate .

  • Chlorination: Selective substitution of one iodine atom with chlorine via nucleophilic displacement, often using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5, preserves the trans configuration .

Critical factors include solvent polarity (e.g., CCl4\text{CCl}_4) and temperature control to prevent isomerization. Silver perchlorate (AgClO4\text{AgClO}_4) may catalyze the reaction by stabilizing transition states .

Reactivity and Chemical Properties

The compound’s reactivity is dominated by the electron-withdrawing effects of halogens and their roles as leaving groups:

Nucleophilic Substitution

  • Iodine acts as a superior leaving group compared to chlorine due to its polarizability and weaker C-I\text{C-I} bond (ΔHdissociation240kJ/mol\Delta H_{\text{dissociation}} \approx 240 \, \text{kJ/mol}) .

  • Reactions with nucleophiles (e.g., OH\text{OH}^-, NH3\text{NH}_3) proceed via SN2\text{S}_\text{N}2 mechanisms, yielding trans-1-chloro-2-substituted cyclohexanes .

Elimination Reactions

  • Dehydrohalogenation with strong bases (e.g., KOH) produces cyclohexene derivatives, with regioselectivity influenced by Zaitsev’s rule .

Table 2: Thermodynamic Data

ParameterValue (kJ/mol)Source
ΔfG\Delta_f G^\circ18.77
ΔfH\Delta_f H^\circ-122.60
ΔvapH\Delta_{\text{vap}} H^\circ39.89

Applications in Organic Synthesis

Trans-1-chloro-2-iodocyclohexane serves as a versatile intermediate:

  • Pharmaceutical Synthesis: Precursor to bioactive molecules via Suzuki-Miyaura cross-coupling (iodine as a directing group) .

  • Stereochemical Probes: Studies on chair-chair inversion kinetics (kinversion103s1k_{\text{inversion}} \approx 10^3 \, \text{s}^{-1} at 298 K) reveal activation energies (Ea10.7kcal/molE_a \approx 10.7 \, \text{kcal/mol}) .

  • Materials Science: Building block for liquid crystals and polymers requiring rigid, halogenated backbones .

Conformational Analysis

The trans-diaxial conformation is thermodynamically favored over cis isomers by ΔG0.65kcal/mol\Delta G^\circ \approx 0.65 \, \text{kcal/mol}, as determined by 19F^{19}\text{F} NMR studies . Key observations include:

  • Chair-Chair Inversion: Activation parameters (ΔH10.8kcal/mol\Delta H^\ddagger \approx 10.8 \, \text{kcal/mol}, ΔS2.1e.u.\Delta S^\ddagger \approx 2.1 \, \text{e.u.}) indicate a boat-like transition state .

  • Solvent Effects: Polar solvents (e.g., CS2\text{CS}_2) stabilize the diequatorial conformation by reducing steric strain .

Comparative Analysis with Related Compounds

Table 3: Halogenated Cyclohexane Derivatives

CompoundMolar Mass (g/mol)Boiling Point (K)ΔfG\Delta_f G^\circ (kJ/mol)
trans-1-Cl-2-I-C6H10244.50455.1518.77
trans-1-Br-2-Cl-C6H10213.54455.1517.92
trans-1-Ethoxy-2-I-C6H10254.11468.2020.15

Key trends:

  • Larger halogens (I > Br > Cl) increase molar mass and polarizability but reduce thermal stability.

  • Ether substituents (e.g., ethoxy) enhance solubility in polar aprotic solvents.

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